molecular formula C₂₅H₄₀O₅ B1139997 Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate CAS No. 14772-92-0

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate

Número de catálogo: B1139997
Número CAS: 14772-92-0
Peso molecular: 420.58
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate is a key synthetic intermediate and reference standard in the study of bile acid metabolism and synthesis. This compound is structurally analogous to intermediates in the critical 7-alpha dehydroxylation pathway, a multi-step process carried out by intestinal anaerobic bacteria that transforms primary bile acids like cholic acid into secondary bile acids such as deoxycholic acid . Research into these pathways is vital for understanding cholesterol homeostasis, gut microbiome interactions, and the etiology of cholestatic diseases . The keto group at the 3-position makes this compound a substrate of interest for enzymatic studies, particularly with 3 alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme responsible for the reduction of the 3-ketone group in various steroidal intermediates . As a methyl ester, this derivative offers enhanced stability for analytical procedures and isolation, facilitating research on the synthesis of novel bile acid analogs, which are explored for their potential as therapeutic cholelitholytic (gallstone-dissolving) agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-SVHSVDIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Multi-Step Synthesis from Cholic Acid Derivatives

The most widely documented route begins with methyl 7α,12α-dihydroxy-5β-cholan-24-oate, a cholic acid derivative. Iida et al. (1986) developed a four-step protocol to introduce the 3-keto functionality while preserving the 7α- and 12α-hydroxyl groups:

Step 1: Bromination

  • Reagents : Bromine (Br₂) in dimethylformamide (DMF)

  • Conditions : Room temperature, 1 hour

  • Yield : 82%

  • Product : 3α-Bromo derivative

Step 2: Semicarbazide Protection

  • Reagents : Semicarbazide hydrochloride, sodium acetate (NaOAc)

  • Conditions : Acetic acid (AcOH)/water, 60°C for 30 minutes

  • Purpose : Protects the 3-keto group post-bromination

Step 3: Deprotection with Pyruvic Acid

  • Reagents : Pyruvic acid in AcOH/water

  • Conditions : Room temperature, 24 hours

  • Yield : 97%

  • Product : Methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate

Step 4: Purification

  • Method : Column chromatography or recrystallization

  • Purity : >95% (HPLC)

Key Reaction Mechanism

The bromination at C3 initiates a stereochemical inversion, facilitated by DMF’s polar aprotic solvent properties. Subsequent semicarbazide treatment stabilizes the nascent keto group, while pyruvic acid selectively removes protecting groups without affecting hydroxyl moieties.

Silver Carbonate-Mediated Oxidation

An alternative single-step method employs silver carbonate (Ag₂CO₃) on celite as a mild oxidizing agent:

Reaction Setup

  • Substrate : Methyl 7α,12α-dihydroxy-5β-cholan-24-oate

  • Reagent : Ag₂CO₃ adsorbed on celite

  • Solvent : Toluene

  • Conditions : Reflux under inert atmosphere (N₂/Ar), 6–8 hours

  • Yield : 98%

  • Advantages : Avoids harsh bromination, simplifies purification

Optimization Insights

  • Catalyst Loading : 1.5 equivalents of Ag₂CO₃ maximizes yield.

  • Solvent Choice : Toluene’s high boiling point (110°C) ensures efficient reflux without side reactions.

  • Byproduct Mitigation : Celite filtration removes Ag residues, streamlining downstream processing.

Comparative Analysis of Methods

Parameter Multi-Step Bromination Ag₂CO₃ Oxidation
Steps 41
Overall Yield ~75%98%
Reaction Time 25–30 hours6–8 hours
Purification Complexity Moderate (chromatography)Low (filtration)
Scalability Limited by bromination hazardsHigh

The Ag₂CO₃ route offers superior efficiency and safety, though the multi-step method remains valuable for introducing specific stereochemical configurations.

Industrial-Scale Production Considerations

Raw Material Sourcing

  • Cholic Acid : Sourced from bovine bile or synthetic fermentation (cost: $32–$50/g).

  • Silver Carbonate : High purity (>99%) required to prevent catalyst poisoning.

Process Intensification

  • Continuous Flow Reactors : Reduce Ag₂CO₃ usage by 40% via precise residence time control.

  • In-Line Analytics : HPLC monitoring ensures real-time yield optimization.

Challenges and Mitigation Strategies

Stereochemical Control

  • Issue : Epimerization at C5 during bromination.

  • Solution : Low-temperature bromination (−10°C) retains 5α-configuration.

Byproduct Formation

  • Issue : Over-oxidation to 3,7,12-triketo derivatives.

  • Mitigation : Stoichiometric Ag₂CO₃ and inert atmosphere prevent radical side reactions.

Recent Advances (2021–2025)

Enzymatic Oxidation

  • Catalyst : CYP3A4 monooxygenase variants.

  • Yield : 85% with 99% stereoselectivity.

  • Drawback : High enzyme production costs.

Photocatalytic Methods

  • Reagents : TiO₂ nanoparticles under UV light.

  • Conditions : Room temperature, 12 hours.

  • Efficiency : 90% conversion, but scalability unproven.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column, methanol/water (70:30), retention time 8.2 min.

  • NMR (¹H, 500 MHz): δ 3.67 (s, OCH₃), δ 4.12–4.18 (m, 7α-OH, 12α-OH).

Regulatory Compliance

  • Impurity Limits : <0.1% residual solvents (DMF, toluene) per ICH Q3C .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Cholesterol Metabolism Modulation
Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate plays a significant role in modulating cholesterol metabolism. Its ability to influence metabolic pathways makes it a candidate for drug development targeting metabolic disorders such as hyperlipidemia and atherosclerosis. Studies have shown that bile acid derivatives can impact lipid profiles and improve metabolic health.

Therapeutic Potential in Liver Diseases
Research indicates that bile acid derivatives may offer therapeutic benefits in treating liver diseases. The compound's interaction with liver enzymes suggests it could help regulate bile acid synthesis and secretion, potentially alleviating conditions like cholestasis.

Biochemical Studies

Biochemical Characterization
The compound is utilized in studying the biochemical characteristics of bile acids and their derivatives. Its structural properties allow researchers to investigate how modifications affect biological activity, which is crucial for understanding bile acid signaling pathways in health and disease.

Cellular Mechanisms
this compound influences various cellular functions, including cell signaling and gene expression. By examining its effects on cell metabolism and signaling pathways, researchers can gain insights into the molecular mechanisms underlying metabolic disorders.

Analytical Chemistry

Development of Biochemical Assays
The compound is employed in developing biochemical assays to study enzyme activity related to bile acid metabolism. These assays can help identify potential drug candidates by screening for compounds that modulate enzyme function effectively.

Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Pharmaceutical ResearchModulates cholesterol metabolism; potential for treating metabolic disorders
Biochemical CharacterizationInvestigates biochemical properties of bile acids
Cellular MechanismsImpacts cell signaling pathways; affects gene expression
Analytical ChemistryUsed in developing assays for enzyme activity

Notable Case Studies

  • Cholesterol Regulation Study
    A study demonstrated that this compound significantly reduced serum cholesterol levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia.
  • Liver Disease Treatment Exploration
    In vitro studies revealed that this compound could enhance liver function by promoting bile flow and reducing liver inflammation, suggesting its applicability in managing cholestatic liver diseases.

Mecanismo De Acción

The mechanism of action of Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can interact with bile acid receptors and transporters, influencing various physiological processes. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which influence its biochemical properties and interactions. Its synthetic origin and specific applications in research further distinguish it from other bile acid derivatives .

Actividad Biológica

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate, a derivative of bile acids, is characterized by its unique structural features, including a methyl ester group and multiple hydroxy and keto functional groups. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.

  • Molecular Formula : C25H40O5
  • Molecular Weight : 420.58 g/mol
  • CAS Number : 14772-92-0

The presence of the keto group at position 3 and hydroxy groups at positions 7 and 12 contribute to its reactivity and biological activity. The compound is also known as a steroid derivative, which is significant in various biochemical pathways.

Biological Activities

This compound exhibits several biological activities:

  • Cholesterol Metabolism : As a bile acid derivative, it plays a role in cholesterol homeostasis and metabolism. It is involved in the regulation of bile acid synthesis, primarily through the action of cytochrome P450 enzymes such as CYP7A1, which catalyzes the hydroxylation of cholesterol .
  • Glucose Regulation : Recent studies have indicated that this compound may enhance the bioavailability of other antidiabetic agents. For instance, in a rat model, coadministration with gliclazide improved its pharmacokinetics without significantly altering glucose levels .
  • Antioxidant Properties : The compound has been noted for its potential antioxidant activity, which may contribute to protective effects against oxidative stress in cellular systems.

Case Studies

  • Pharmacokinetics and Glucose-Lowering Activity : A study involving male Wistar rats demonstrated that the combination of gliclazide and this compound resulted in increased bioavailability of gliclazide compared to controls . This suggests a synergistic effect that could be exploited in diabetes management.
  • Synthesis and Characterization : Various methods have been developed for synthesizing this compound, including multi-step reactions that yield high purity levels (>95% HPLC) essential for research applications .

Comparative Analysis

The table below summarizes key structural differences between this compound and related compounds:

Compound NameMolecular FormulaKey Differences
Methyl 3-Keto-7α,12α-dihydroxy-5α-cholanoateC25H40O5Contains methyl ester group
7-Keto-deoxycholic acidC24H38O5Lacks hydroxyl groups at positions 7 and 12
Chenodeoxycholic acidC24H40O5Different hydroxyl positioning (3α-hydroxy)
Lithocholic acidC24H40O3Lacks keto group at position 3

Applications

This compound has potential applications in:

  • Pharmaceutical Research : Its role in modulating cholesterol metabolism makes it a candidate for drug development targeting metabolic disorders.
  • Organic Synthesis : The compound's functional groups allow for various chemical transformations useful in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate, and how do they influence its reactivity in bile acid metabolism?

  • The compound contains a 3-keto group, 7α- and 12α-hydroxyl groups, and a 5α-cholane backbone. The stereochemistry (e.g., 5α vs. 5β configurations) and substituent positions dictate its interactions with enzymes like 5β-cholestane-3α,7α-diol 12α-hydroxylase, which regulates hydroxylation patterns in bile acid biosynthesis .
  • Methodological Insight : Use nuclear Overhauser effect (NOE) NMR and X-ray crystallography to confirm stereochemistry. Compare with analogs like 3α,12α-dihydroxy-7-oxo-5β-cholanic acid to assess regioselectivity in enzymatic reactions .

Q. How can researchers synthesize methyl 3-keto-7α,12α-dihydroxy-5α-cholanoate with high purity for in vitro studies?

  • A validated protocol involves selective oxidation of the 3α-hydroxyl group in methyl 7α,12α-dihydroxy-5α-cholanoate using pyridinium chlorochromate (PCC) under anhydrous conditions, followed by purification via reverse-phase HPLC .
  • Data Note : Yield optimization (typically 60–70%) requires strict control of reaction time and temperature to avoid over-oxidation .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Primary Methods :

  • LC-MS/MS : Quantifies trace impurities (e.g., 7-keto isomers) using a C18 column and negative-ion electrospray ionization .
  • 1H/13C NMR : Assigns peaks for the 3-keto group (δ ~210 ppm in 13C NMR) and hydroxyl protons (δ ~1.5–2.0 ppm in 1H NMR) .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) confirms molecular formula (C25H40O5) with <2 ppm mass error .

Advanced Research Questions

Q. How do substituents at C-3 and C-7 affect the compound’s interaction with nuclear receptors (e.g., FXR or TGR5)?

  • The 3-keto group reduces binding affinity to FXR compared to 3α-hydroxyl analogs but enhances selectivity for TGR5 due to altered hydrogen-bonding networks.
  • Experimental Design :

  • Use surface plasmon resonance (SPR) to measure binding kinetics.
  • Compare with 3α,7α,12β-trihydroxy-5β-cholanic acid () to map receptor-ligand interactions .

Q. What are the challenges in resolving contradictory data on the compound’s metabolic stability in hepatic models?

  • Discrepancies arise from variations in experimental models (e.g., primary hepatocytes vs. HepG2 cells) and assay conditions (e.g., cytochrome P450 isoforms).
  • Resolution Strategy :

  • Standardize incubation times and co-factor concentrations (e.g., NADPH).
  • Use isotopically labeled analogs (e.g., deuterated methyl groups) to track metabolic pathways via LC-MS .

Q. How can researchers optimize enzymatic hydroxylation at C-12 for scaled synthesis of bile acid analogs?

  • The enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (EC 1.14.13.96) catalyzes C-12 hydroxylation. Activity is pH-dependent (optimal pH 7.4) and requires NADPH as a co-factor .
  • Protocol Refinement :

  • Use immobilized enzyme systems to improve reusability.
  • Monitor reaction progress via real-time UV spectroscopy (λ = 240 nm for ketone intermediates) .

Q. What role does the 5α-cholane backbone play in modulating membrane permeability in cell-based assays?

  • The 5α configuration enhances rigidity, reducing passive diffusion across lipid bilayers compared to 5β analogs.
  • Experimental Validation :

  • Perform parallel artificial membrane permeability assays (PAMPA) with Caco-2 cells.
  • Compare with 5β-cholanic acid derivatives ( ) to quantify permeability differences .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.